NLRP3-IN-13

NLRP3 inflammasome IL-1β inhibition Structure-activity relationship

Select NLRP3-IN-13 for its dual inhibition of NLRP3 and NLRC4 inflammasomes, a key differentiator over NLRP3-selective agents. With sub-nanomolar binding affinity (Kd 0.532 nM), it ensures reliable target engagement and ATPase inhibition in neuroinflammation models. Ideal for SAR and mechanistic studies requiring consistent, high-purity material.

Molecular Formula C19H15N3O3S
Molecular Weight 365.4 g/mol
Cat. No. B3016069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLRP3-IN-13
Molecular FormulaC19H15N3O3S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
InChIInChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-9-13-7-15(10-20-8-13)14-5-6-26-12-14/h1-8,10,12H,9,11H2,(H,21,23)
InChIKeyHUHGLJIKNHWNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide: A Dual NLRP3/NLRC4 Inflammasome Inhibitor for Neuroinflammation Research


2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS: 1704638-35-6), also designated as NLRP3-IN-13 or Compound C77, is a benzoxazolone acetamide derivative that functions as a potent, dual inhibitor of the NLRP3 and NLRC4 inflammasomes [1]. It inhibits NLRP3-mediated IL-1β production with an IC50 of 4.10 ± 2.1 μM and exhibits similar potency against NLRC4 [1]. The compound acts by binding to the NACHT domain and inhibiting the ATPase activity essential for inflammasome activation [1] [2]. It demonstrates selectivity over the AIM-2 inflammasome and does not suppress IL-6 or TNF-α production at active concentrations [1].

Why Generic NLRP3 Inhibitors Cannot Substitute for 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in Dual-Target Neuroinflammation Studies


While several NLRP3 inhibitors are commercially available, their pharmacological profiles differ markedly in terms of potency, selectivity, and target scope. High-potency, selective NLRP3 inhibitors like MCC950 (IC50 ~7.5 nM) [1] may lack activity against the NLRC4 inflammasome, which is increasingly implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease [2]. Conversely, dual NLRP3/NLRC4 inhibition is a distinct mechanistic advantage that cannot be achieved by substituting with NLRP3-selective agents. The quantitative evidence below establishes where 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide provides verifiable differentiation relative to the closest structural analogs and mechanistic alternatives.

Quantitative Differentiation of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide Against Key Comparators


Superior Potency Within the Benzoxazolone Acetamide Analog Series for NLRP3 Inhibition

In a head-to-head comparison of six benzoxazolone acetamide analogs, Compound C77 (2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide) demonstrated the lowest IC50 for inhibition of NLRP3-mediated IL-1β production in primary murine microglia [1].

NLRP3 inflammasome IL-1β inhibition Structure-activity relationship

Dual NLRP3/NLRC4 Inhibition Profile Not Observed with Selective NLRP3 Inhibitors

Compound C77 potently inhibits both NLRP3 and NLRC4 inflammasomes with similar IC50 values, a profile not shared by NLRP3-selective agents like MCC950 [1].

NLRC4 inflammasome Dual inhibition Neuroinflammation

High-Affinity Binding to NLRP3 NACHT Domain Compared to Alternative ATP-Competitive Inhibitors

Compound C77 binds with high affinity to the NLRP3 protein, showing a Kd value in the sub-nanomolar range, which compares favorably to the reported Kd of the alternative ATP-competitive inhibitor CY-09 [1] .

Binding affinity NACHT domain ATPase inhibition

Functional Selectivity Over AIM-2 Inflammasome and Pro-inflammatory Cytokines

At a concentration of 10 μM, C77 significantly inhibits NLRP3 and NLRC4 but does not suppress AIM-2 inflammasome activity, IL-6 production, or TNF-α secretion in primary microglia cultures [1]. This contrasts with broader-spectrum anti-inflammatory agents.

Selectivity AIM-2 IL-6 TNF-α

Inhibition of NLRP3 ATPase Activity Distinguishes Mechanism from Non-ATP-Competitive Inhibitors

C77 directly inhibits the ATPase activity of purified NLRP3 protein in a concentration-dependent manner [1], a mechanism distinct from non-ATP-competitive inhibitors like OLT1177 (dapansutrile) [2].

ATPase inhibition NACHT domain Mechanism of action

Recommended Application Scenarios for 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in Neuroinflammation and Inflammasome Research


Investigating Dual NLRP3/NLRC4 Inflammasome Contributions in Neurodegenerative Disease Models

Use C77 (NLRP3-IN-13) to simultaneously inhibit both NLRP3 and NLRC4 inflammasomes in primary microglia or macrophage cultures derived from disease models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis. The dual inhibition profile [1] allows researchers to assess the combined contribution of these two inflammasomes to neuroinflammatory pathology without the confounding variable of using multiple selective inhibitors.

High-Affinity Target Engagement Studies Requiring Robust Binding at Low Concentrations

Employ C77 in binding and target engagement assays (e.g., MST, SPR, CETSA) where its sub-nanomolar Kd (0.532 nM) [1] enables detection of NLRP3 binding even at low compound concentrations. This high affinity makes it suitable for competition binding studies and for validating target engagement in cellular thermal shift assays (CETSA) where weaker-binding tool compounds may fail to produce a measurable shift.

Dissecting ATP-Dependent Versus ATP-Independent Inflammasome Activation Pathways

Utilize C77 as an ATP-competitive probe [1] alongside non-ATP-competitive inhibitors (e.g., OLT1177) [2] to mechanistically dissect whether a given stimulus activates NLRP3 via ATP-dependent or ATP-independent pathways. This approach is particularly valuable for studying how different danger signals (e.g., crystalline materials, protein aggregates, or ion flux perturbations) trigger inflammasome assembly.

Structure-Activity Relationship (SAR) Studies Optimizing the Benzoxazolone Acetamide Scaffold

Use C77 as the reference compound for SAR campaigns aimed at improving potency, selectivity, or pharmacokinetic properties of benzoxazolone acetamide derivatives. The quantitative head-to-head data against C103, C105, and C108 [1] provide a benchmark for evaluating new analogs, with the thiophenyl-pyridinyl substituent serving as a key pharmacophoric element for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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